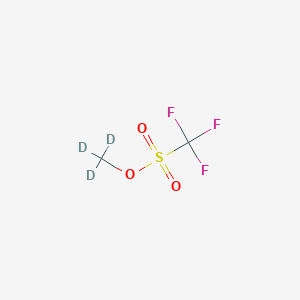

甲基-d3 三氟甲磺酸酯

描述

Methyl-d3 triflate, also known as methyl trifluoromethanesulfonate, is a compound that has been extensively studied due to its importance in various chemical reactions and applications. It is particularly valuable in the pharmaceutical industry for the incorporation of deuterium atoms into organic molecules, which is useful for tracing drug molecules without significantly altering their structure or function .

Synthesis Analysis

The synthesis of methyl-d3 triflate analogs has been achieved through various methods. A robust d3-methylating agent, DMTT, was developed to selectively d3-methylate complex molecules with high-level deuterium incorporation . Additionally, methyl trifluoromethanethiosulfonate, a thiosulfonate derivative, was synthesized and characterized, providing insights into the reactivity-structure connection of related compounds . Electrochemical deuteration has also been reported as a method to convert aromatic trifluoromethyl groups to methyl-d3 groups using deuterium water .

Molecular Structure Analysis

The molecular structure of methyl triflate has been investigated using gas electron diffraction and quantum chemical calculations, revealing a gauche conformation with specific dihedral angles . Theoretical and experimental studies have also been conducted on related compounds, such as methyl trifluoromethanethiosulfonate, to understand the conformational preferences and the role of electron delocalization in their reactivity .

Chemical Reactions Analysis

Methyl triflate has been compared with methyl iodide as a labeled precursor in the synthesis of PET radioligands, demonstrating its compatibility with low concentrations of aqueous sodium hydroxide for 11C-methylation of amide and thiol functions . The compound has also been used in the facile formation of 2,5-anhydro sugars by ring contraction in methyl hexopyranoside 2-triflates under conditions of nucleophilic displacement .

Physical and Chemical Properties Analysis

The physical and chemical properties of methyl triflate and its derivatives have been characterized through various spectroscopic methods, including NMR and vibrational spectroscopy . Methylsulphur trifluoride, a related compound, has been synthesized and characterized, displaying properties similar to SF4 and functioning as a fluoride ion donor . Transition metal complexes with methyl triflate have also been synthesized, providing insights into the reactivity and coordination behavior of these compounds .

科学研究应用

有机合成中的甲基化试剂

甲基-d3 三氟甲磺酸酯是一种强大的甲基化试剂,用于有机化合物的合成制备 . 它用于将甲基引入分子中,这可以显著改变分子的性质和反应性。

标记试剂

甲基-d3 三氟甲磺酸酯已被广泛用作各种化合物的标记试剂,例如蛋白质、核酸和碳水化合物 . 标记后的化合物通过质谱法易于检测和定量 .

质谱法

甲基-d3 三氟甲磺酸酯的作用机制涉及用目标化合物中的氘原子取代氢原子 . 此标记过程基本不会影响化合物的化学和物理性质,但会使原子质量增加三个单位 . 这种细微的改变使得通过质谱法有效地检测和定量标记的化合物 .

三氟甲磺酸盐离子液体的合成

这些离子液体具有广泛的应用,包括用作化学反应的溶剂和电化学器件 .

研究与开发

由于其独特的性质,甲基-d3 三氟甲磺酸酯常用于研发实验室。 它用于研究反应机理,开发新的合成方法,以及合成新化合物 .

同位素标记

甲基-d3 三氟甲磺酸酯用于同位素标记,这是一种用于化学和生物化学研究的技术。 同位素标记涉及用相同化学元素的原子,但具有不同同位素的原子取代分子中的一种或多种原子

作用机制

Target of Action

Methyl-d3 triflate, also known as Methyl-d3 trifluoromethane sulfonate, is a methylating reagent used in synthetic preparations of organic compounds . Its primary targets are organic compounds that require methylation, including diverse compounds such as proteins, nucleic acids, and carbohydrates .

Mode of Action

The mechanism of action of Methyl-d3 triflate involves the substitution of a hydrogen atom with a deuterium atom within the target compound . This labeling process leaves the chemical and physical properties of the compound largely unaffected, but it results in an increase of three atomic mass units . This subtle alteration allows for effective detection and quantification of the labeled compound via mass spectrometry, facilitating valuable insights in scientific research .

Result of Action

The primary result of Methyl-d3 triflate’s action is the methylation of target compounds, which can facilitate their detection and quantification via mass spectrometry . This can provide valuable insights in scientific research, particularly in the study of the target compounds’ roles and functions in various biological processes.

Action Environment

The efficacy and stability of Methyl-d3 triflate can be influenced by various environmental factors. For instance, it’s recommended to be stored at a temperature of 2-8°C , suggesting that temperature can affect its stability Furthermore, its reactivity may be influenced by the pH and the presence of other chemicals in the reaction environment.

安全和危害

Thermal decomposition can lead to the release of irritating gases and vapors. The product causes burns of eyes, skin, and mucous membranes. It is flammable, and containers may explode when heated. Vapors may form explosive mixtures with air. Vapors may travel to the source of ignition and flash back .

未来方向

Metal triflates have shown a large variety of possibilities as catalysts in organic reactions. Some selected examples of their catalytic activity, in particular in C−O and C−C bond formation are presented . This suggests that Methyl-d3 triflate could potentially be used in a wide range of organic reactions in the future.

属性

IUPAC Name |

trideuteriomethyl trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3F3O3S/c1-8-9(6,7)2(3,4)5/h1H3/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIRDBPQYVWXNSJ-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COS(=O)(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OS(=O)(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3F3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90583675 | |

| Record name | (~2~H_3_)Methyl trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90583675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

73900-07-9 | |

| Record name | (~2~H_3_)Methyl trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90583675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 73900-07-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

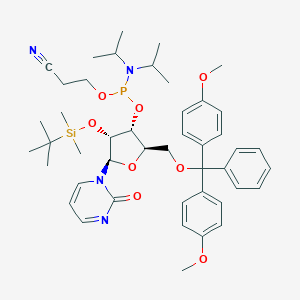

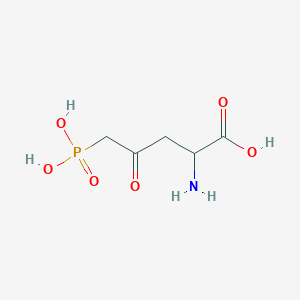

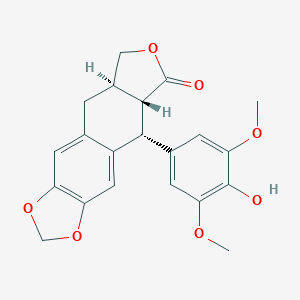

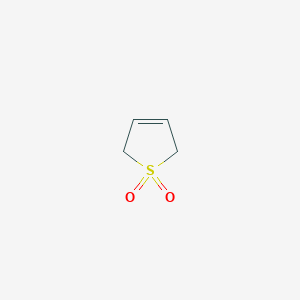

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4,5-dihydroxy-6-(hydroxymethyl)-2-[2,3,6-trihydroxy-4-(hydroxymethyl)cyclohexyl]oxyoxan-3-yl]acetamide](/img/structure/B121319.png)

![5-[(Oxan-2-yl)oxy]-2-(pyridin-3-yl)pentanenitrile](/img/structure/B121341.png)